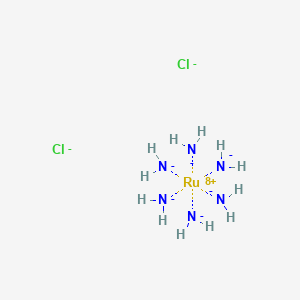
Hexaammineruthenium(II) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexaammineruthenium(II) chloride is a coordination compound featuring ruthenium in a high oxidation state Ruthenium, a transition metal, is known for its versatile chemistry and ability to form stable complexes with various ligands
Méthodes De Préparation
The synthesis of Hexaammineruthenium(II) chloride typically involves the reaction of ruthenium precursors with azanide ligands under controlled conditions. One common method is the reaction of ruthenium trichloride with azanide ligands in the presence of a suitable solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity compounds .
Analyse Des Réactions Chimiques
Hexaammineruthenium(II) chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sodium metaperiodate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with ligands such as phosphines and amines. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Hexaammineruthenium(II) chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic transformations, including hydrogenation and oxidation reactions. In biology and medicine, ruthenium complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA and induce apoptosis in cancer cells. Additionally, the compound is used in materials science for the development of advanced materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of Hexaammineruthenium(II) chloride involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA, causing structural changes that inhibit replication and transcription. This interaction can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can generate reactive oxygen species that induce oxidative stress in cells .
Comparaison Avec Des Composés Similaires
Hexaammineruthenium(II) chloride can be compared with other ruthenium complexes, such as ruthenium trichloride and ruthenium tetroxide. While ruthenium trichloride is commonly used as a precursor in the synthesis of various ruthenium compounds, ruthenium tetroxide is known for its strong oxidizing properties. This compound is unique due to its high oxidation state and specific ligand interactions, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
azanide;ruthenium(8+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.6H2N.Ru/h2*1H;6*1H2;/q;;6*-1;+8/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJGOEGOKCTMSJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].[Cl-].[Ru+8] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H12N6Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














